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The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability
to form the basis of highly potent and selective kinase inhibitors.[1][2][3][4] Kinases, a large
family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in
diseases like cancer, inflammation, and neurodegenerative disorders, making them prime
therapeutic targets.[1][2][3][4][5][6] This guide provides a comparative analysis of the biological
activity of prominent pyrazole-based kinase inhibitors, supported by experimental data and
detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and
drug development professionals with a comprehensive resource to inform their own discovery
and development efforts.

The Pyrazole Advantage: A Privileged Scaffold

The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its
versatile chemical properties.[1][4] Its unique arrangement of nitrogen atoms allows for multiple
points of interaction with the ATP-binding pocket of kinases, often forming critical hydrogen
bonds with the hinge region of the enzyme.[4] This adaptability has led to the development of
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numerous pyrazole-containing drugs that have reached clinical trials and regulatory approval.

[4]

Comparative Efficacy Across Key Kinase Families

The true measure of a kinase inhibitor's potential lies in its potency and selectivity. The
following sections provide a comparative overview of pyrazole-based inhibitors targeting
several critical kinase families, with their biological activity summarized in terms of half-maximal
inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are essential for proper cell division, and their overexpression is a common
feature of many cancers.[1][7][8] Consequently, they are attractive targets for anticancer drug
development.[8][9]

Compound/ Target IC50 (nM) Target Cell Cellular Reference(s
n
Drug Name Kinase(s) Line(s) IC50 (uM) )
Tozasertib
Aurora A, .
(VX-680/MK- - Various - [9]
Aurora B
0457)
Barasertib Aurora B - - - [1109]
Aurora A,
AT9283 ~3 (dual) HCT116 - [8]
Aurora B
Aurora A,
Compound 8 35(A),75(B) - - [1]
Aurora B
0.12 (MCF-
Compound MCF-7, MDA-
Aurora A 780 7), 0.63 [7]
5h MB-23
(MDA-MB-23)
Compound MCF-7, MDA-
Aurora A 1120 - [7]
5e MB-23

Table 1: Comparative activity of pyrazole-based Aurora kinase inhibitors.
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The data clearly indicates that pyrazole-based scaffolds can be engineered to achieve potent,
low nanomolar inhibition of Aurora kinases. AT9283, for instance, demonstrates a strong dual
inhibitory effect on both Aurora A and B.[8] The cellular activity of these compounds, such as
the potent growth inhibition of cancer cell lines by compound 5h, underscores their therapeutic
potential.[7]

Cyclin-Dependent Kinases (CDKSs): The Cell Cycle
Gatekeepers

CDKs are fundamental to the regulation of the cell cycle, and their aberrant activity is a
hallmark of cancer.[10][11][12] Pyrazole derivatives have been extensively explored as CDK
inhibitors.[10][11][13]

Compound/ Target IC50 (uM) Target Cell Cellular Reference(s
Drug Name Kinase(s) g Line(s) IC50 (pM) )
Compound
CDK2 0.199 - - [13]
36
HepG2,
Compound 4 CDK2 0.75 - [11]
MCF-7
HepG2,
Compound 6 CDK2 0.46 - [11]
MCF-7
Compound HepG2,
CDK2 0.45 - [11]
11 MCF-7
MCF7,
Compound CDK2 17.12, 10.05,
] - HepG2, [13]
29 (putative) 29.95, 25.24
Ab549, Caco2
Compound CDK2 HepG2, 3.53, 6.71, 3]
35 (putative) MCF7, Hela 5.16

Table 2: Comparative activity of pyrazole-based CDK inhibitors.

The sub-micromolar inhibitory concentrations of compounds like 36, 4, 6, and 11 against CDK2
highlight the effectiveness of the pyrazole scaffold in targeting this kinase family.[11][13] The
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broad-spectrum anti-proliferative activity of compounds like 29 and 35 against various cancer
cell lines further validates their potential as anticancer agents.[13]

Janus Kinases (JAKs): Mediators of Cytokine Signhaling

The JAK-STAT signaling pathway is crucial for immune responses and hematopoiesis.[14][15]
Dysregulation of this pathway is implicated in inflammatory diseases and cancers.[14][15][16]
[17]

Compound/ Target IC50 (nM) Target Cell Cellular Reference(s
n
Drug Name Kinase(s) Line(s) IC50 (uM) )
Ruxolitinib JAK1, JAK2
Baricitinib JAK1, JAK2
3.4 (JAK1), PC-3, HEL,
JAK1, JAK2, Low
Compound 3f 2.2 (JAK2), K562, MCF- ) [14]
JAK3 micromolar
3.5 (JAK]3) 7, MOLT4
Compound 0.35 (HEL),
JAKs - HEL, K562 [15]
11b 0.37 (K562)

Table 3: Comparative activity of pyrazole-based JAK inhibitors.

The remarkable potency of compound 3f, with IC50 values in the low nanomolar range against
multiple JAK isoforms, demonstrates the power of rational drug design based on the pyrazole
core.[14][15] Furthermore, the selective cytotoxicity of compound 11b against specific leukemia
cell lines highlights the potential for developing targeted therapies.[15]

Key Signaling Pathway: The JAK-STAT Cascade

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling
pathways they target. The JAK-STAT pathway is a prime example of a critical cellular process
that can be effectively modulated by pyrazole-based inhibitors.
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Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based
inhibitors.
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Experimental Protocols for Biological Activity
Assessment

The validation of a kinase inhibitor's activity relies on robust and reproducible experimental
protocols. Both in vitro biochemical assays and cell-based assays are essential to build a
comprehensive profile of a compound's efficacy and mechanism of action.[18][19][20]

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a classic and highly sensitive method for directly measuring kinase
activity.[19][21]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [y-32P]ATP
or [y-33P]ATP) to a specific substrate by the target kinase.[19][21][22] The amount of
incorporated radioactivity is directly proportional to the kinase activity.

Step-by-Step Methodology:

Reaction Setup: In a microplate, combine the purified recombinant kinase, the specific
peptide or protein substrate, and the pyrazole-based inhibitor at various concentrations.

« Initiation: Start the kinase reaction by adding a solution containing [y-32P]ATP or [y-33P]ATP
and MgCl2.[22]

 Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C)
for a defined period.

e Termination: Stop the reaction by adding a solution that denatures the enzyme, such as
phosphoric acid or a high concentration of EDTA.

e Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is
commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper or
membrane, which binds the phosphorylated substrate.[21]

» Washing: Wash the filter paper extensively to remove any unbound [y-32P]ATP.
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o Detection: Quantify the radioactivity incorporated into the substrate using a scintillation
counter.[19]

» Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration
relative to a control reaction without the inhibitor. Plot the data to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Line)

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor
efficacy, as they account for factors like cell permeability and off-target effects.[18][20][23] The
Ba/F3 cell proliferation assay is particularly useful for kinases that can act as oncogenic drivers.
[23]

Principle: Ba/F3 cells are dependent on the cytokine Interleukin-3 (IL-3) for survival and
proliferation.[23] When these cells are engineered to express a constitutively active, oncogenic
kinase, they can proliferate in the absence of IL-3.[23] An effective inhibitor of this oncogenic
kinase will block this IL-3-independent proliferation, leading to cell death.[23]

Step-by-Step Methodology:

e Cell Culture: Culture the engineered Ba/F3 cells in a medium lacking IL-3 to ensure their
proliferation is solely dependent on the activity of the target oncogenic kinase.

o Compound Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution
of the pyrazole-based inhibitor. Include appropriate positive (no inhibitor) and negative
(parental Ba/F3 cells without the oncogenic kinase) controls.

 Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically
48-72 hours).

 Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such
as the MTT, MTS, or CellTiter-Glo® assay. These assays quantify metabolic activity, which is
proportional to the number of viable cells.

o Data Analysis: Normalize the viability data to the untreated control. Plot the percentage of
cell viability against the inhibitor concentration and fit the data to a dose-response curve to
determine the cellular IC50 value.
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Experimental Workflow for Kinase Inhibitor
Evaluation

The process of evaluating a novel kinase inhibitor follows a logical progression from initial
biochemical screening to more complex cellular and in vivo studies.

In Vitro Evaluation

Biochemical Kinase Assay
(IC50 Determination)

(Kinome Selectivity Profiling)

Cell-Based|Evaluation

Cellular Proliferation Assay
(Cellular IC50)

Target Engagement Assay
(e.g., Western Blot)

Mechanism of Action Studies
(e.g., Apoptosis, Cell Cycle)

In Vivo Evaluation

Pharmacokinetics &
Pharmacodynamics

In Vivo Efficacy Models
(e.g., Xenografts)

© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: A generalized experimental workflow for the evaluation of pyrazole-based kinase
inhibitors.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of
potent and selective kinase inhibitors. The comparative data presented in this guide
demonstrates the broad applicability of pyrazole-based compounds across diverse and
therapeutically important kinase families. By employing rigorous and well-validated
experimental protocols, such as those detailed herein, researchers can continue to unlock the
full potential of this remarkable chemical entity in the ongoing quest for novel and effective
therapies.

References

o Shaikh, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in
One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
[Link]

o Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
e INITS. (2020). Cell-based test for kinase inhibitors. [Link]

» Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-
pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927.
[Link]

e Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives
as Anticancer Agents. Molecules, 28(16), 6069. [Link]

o Shaikh, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in
One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
[Link]

© 2026 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1455761/docs?utm_src=pdf-body-img#a-comparative-guide-to-the-biological-activity-of-pyrazole-based-kinase-inhibitors
https://www.mdpi.com/1420-3049/27/1/330
https://www.reactionbiology.com/blog/spotlight-cell-based-kinase-assay-formats
https://www.inits.at/de/success-stories/cell-based-test-for-kinase-inhibitors/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00247
https://www.mdpi.com/1420-3049/28/16/6069
https://www.mdpi.com/1420-3049/27/1/330/htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Kumar, A., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor:
design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure and
Dynamics, 41(20), 10183-10200. [Link]

Moon, S. M., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(12), €e2888. [Link]

Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38a MAP
kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 55-67. [Link]

Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a
Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal
Chemistry, 52(2), 379-388. [Link]

Sun, Z., et al. (2016). PKC-0 in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1973. [Link]

Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2
Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-
1215. [Link]

El-Naggar, M., et al. (2021). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their
Anticancer and CDK2 Inhibitory Activities. SSRN. [Link]

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-
pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927.
[Link]

El-Sharkawy, A. S., et al. (2024). Design, synthesis, and biological investigations of new
pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Chemistry Central
Journal, 17(1), 1-17. [Link]

Bicu, E., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and
Cytotoxic Evaluation. Molecules, 18(11), 13493-13508. [Link]

Sharma, A., et al. (2025). A novel class of pyrazole analogues as aurora kinase A inhibitor:
Design, synthesis, and anticancer evaluation. ResearchGate. [Link]

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36189745/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6031024/
https://www.shd.org.rs/index.php/JSCS/article/view/514
https://pubs.acs.org/doi/10.1021/jm800984v
https://bio-protocol.org/e1973
https://www.eurekaselect.com/article/119047
https://papers.ssrn.com/sol3/papers.cfm?abstract_id=3964214
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5063677/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849953/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270213/
https://www.researchgate.net/publication/372922258_A_novel_class_of_pyrazole_analogues_as_aurora_kinase_A_inhibitor_Design_synthesis_and_anticancer_evaluation
https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2
inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
RSC Medicinal Chemistry. [Link]

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
[Link]

Al-Mokyna, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors
as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase
Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0162534. [Link]

Shaikh, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in
One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
[Link]

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

Bicu, E., & Uivarosi, V. (2023). The Importance of the Pyrazole Scaffold in the Design of
Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

Al-Mokyna, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors
as Emerging Therapeutic Targets. ResearchGate. [Link]

Wurz, R. P., et al. (2008). Synthesis, crystal structure, and activity of pyrazole-based
inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 18(1), 253-257. [Link]

Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

Sharma, P., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review
Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. [Link]

Wang, F. F., et al. (2025). Small molecule drug discovery targeting the JAK-STAT pathway.
ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00392a
https://www.eurofinsdiscoveryservices.com/services/cell-based-assays/kinase/
https://pubmed.ncbi.nlm.nih.gov/37981966/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0162534
https://pubmed.ncbi.nlm.nih.gov/35011562/
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.mdpi.com/1420-3049/28/14/5359
https://www.researchgate.net/publication/375747685_Recent_Advances_in_Pyrazole-based_Protein_Kinase_Inhibitors_as_Emerging_Therapeutic_Targets
https://pubmed.ncbi.nlm.nih.gov/17997125/
https://www.kinaselogistics.com/services/cell-based-kinase-profiling-service/
https://www.reactionbiology.com/services/biochemical-assays/kinase-assay-services
https://www.researchgate.net/publication/372990664_Pyrazole_and_Pyrazoline-Based_EGFR_TK_Inhibitors_A_Review_Study_Emphasizing_Structure-Activity_Relationship_SAR
https://www.researchgate.net/publication/382103507_Small_molecule_drug_discovery_targeting_the_JAK-STAT_pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Lamie, P. F. (2016). RETRACTED: Design, synthesis, structure-activity relationship and
kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-
ones. Bioorganic & Medicinal Chemistry Letters, 26(13), 3093-3097. [Link]

Paul, A., & Pillai, A. K. (2020). Comparative QSAR model generation using pyrazole
derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 96(1),
679-693. [Link]

El-Metwaly, A. M., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and
Thiazole Analogues: A Review. Research Square. [Link]

Liu, Y. C., & Chern, Y. (2024). Experimental and clinical tests of FDA-approved kinase
inhibitors for the treatment of neurological disorders (update 2024). Journal of Biomedical
Science, 31(1), 1-28. [Link]

Incyte Corporation. (2021). Bipyrazole derivatives as jak inhibitors.

Pintea, I., et al. (2024). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A
Review of the Literature. Journal of Clinical Medicine, 13(9), 2531. [Link]

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2
inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
RSC Medicinal Chemistry. [Link]

Cichonska, A., et al. (2021). Lessons learned during the journey of data: from experiment to
model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of
Cheminformatics, 13(1), 1-23. [Link]

Georgiou, I. G., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors
from time-dependent IC 50 data. RSC Medicinal Chemistry. [Link]

Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals
origins of selectivity for Aurora kinase activation states. Proceedings of the National
Academy of Sciences, 115(51), E11925-E11934. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27189674/
https://pubmed.ncbi.nlm.nih.gov/32412154/
https://www.researchsquare.com/article/rs-2766336/v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813350/
https://www.mdpi.com/2077-0383/13/9/2531
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00392a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8204278/
https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00482k
https://www.pnas.org/doi/10.1073/pnas.1812953115
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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